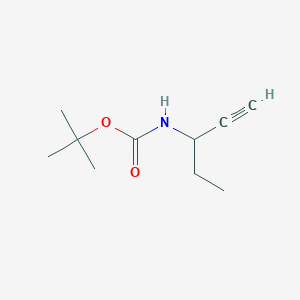

Tert-butyl pent-1-yn-3-ylcarbamate

Description

Fundamental Structural Features and Classification of N-Alkynyl Carbamates

N-alkynyl carbamates are organic compounds characterized by the presence of a carbamate (B1207046) group directly attached to a nitrogen atom, which is itself bonded to an alkynyl moiety. Specifically, the structure is defined by an N-C≡C-R linkage. Tert-butyl pent-1-yn-3-ylcarbamate fits this description, where the nitrogen of the carbamate is bonded to the third carbon of a pent-1-yne chain.

These compounds can be classified based on the substitution pattern of the alkyne. A primary distinction is made between terminal N-alkynyl carbamates, where the alkyne has a free hydrogen atom (C≡C-H), and internal N-alkynyl carbamates, where the alkyne is substituted at both ends. This compound is an example of a molecule containing a terminal alkyne. Further classification can be based on the nature of the substituent on the carbamate's oxygen (e.g., tert-butyl, benzyl) and any substitution on the alkynyl chain.

The carbamate functional group itself is an amide-ester hybrid, consisting of a carbonyl group flanked by an amino group and an alkoxyl group (-O-CO-NH-). nih.gov This unique arrangement imparts specific chemical properties, including stability and the ability to participate in hydrogen bonding. nih.govnih.gov The geometry around the carbamate nitrogen can influence the molecule's conformational preferences due to resonance between the nitrogen lone pair and the carbonyl group. nih.gov

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1691917-59-5 | C10H17NO2 | 183.25 g/mol |

Significance of Terminal Alkyne and Carbamate Functionalities in Chemical Space

The presence of both a terminal alkyne and a carbamate group within the same molecule, as in this compound, provides a rich platform for chemical manipulation. Each functional group contributes distinct and valuable reactivity profiles to the field of organic synthesis.

Terminal Alkyne Functionality:

Terminal alkynes are versatile building blocks in organic chemistry due to the unique properties of the carbon-carbon triple bond. numberanalytics.com The key features include:

Acidity: The hydrogen atom attached to the sp-hybridized carbon of a terminal alkyne is relatively acidic (pKa ≈ 25) compared to hydrogens on sp2 (alkene) or sp3 (alkane) carbons. masterorganicchemistry.comlibretexts.org This allows for deprotonation with a strong base to form a highly nucleophilic acetylide anion.

Carbon-Carbon Bond Formation: The resulting acetylide ion is a powerful tool for creating new carbon-carbon bonds through reactions with electrophiles like alkyl halides. masterorganicchemistry.comlibretexts.org This is a fundamental strategy for extending carbon chains. masterorganicchemistry.com

Versatile Transformations: The triple bond itself can undergo a wide array of transformations, including hydrogenation to form alkanes or, with specific catalysts like Lindlar's catalyst, partial hydrogenation to yield cis-alkenes. masterorganicchemistry.commasterorganicchemistry.com It can also participate in addition reactions and cycloadditions. numberanalytics.commasterorganicchemistry.com

Carbamate Functionality:

The carbamate group is a crucial motif in medicinal chemistry, materials science, and organic synthesis. nih.govnih.gov Its significance stems from several factors:

Protecting Group: Carbamates, particularly the tert-butoxycarbonyl (Boc) group found in the subject compound, are widely used as protecting groups for amines. nih.gov They are stable under a variety of reaction conditions but can be removed when needed, often under acidic conditions. fiveable.me

Bioisostere and Pharmacophore: The carbamate moiety is often used as a stable surrogate for a peptide bond in drug design, enhancing metabolic stability and cell permeability. nih.govacs.org It is a structural component in numerous approved therapeutic agents. nih.gov

Modulation of Reactivity: The electronic nature of the carbamate can influence the reactivity of adjacent functional groups. It can act as a directing group in certain synthetic transformations. acs.org

The combination of these two functionalities in a single molecule like this compound allows for sequential or orthogonal chemical modifications, making it a valuable intermediate for synthesizing more complex target molecules.

Overview of the Synthetic Utility and Research Relevance of Analogous Carbamic Acid Esters

Carbamic acid esters, the broader class to which N-alkynyl carbamates belong, are of significant interest in both academic and industrial research. Their utility is widespread and continues to expand.

Synthetic Utility:

Carbamic acid esters are key intermediates in the synthesis of a vast array of organic compounds. acs.orgionike.com N-alkyl and N-aryl carbamates are used in the production of pharmaceuticals and agrochemicals. ionike.com The development of efficient methods for synthesizing carbamates, including green alternatives that avoid toxic reagents like phosgene, is an active area of research. ionike.comnih.gov For instance, alkyl carbamates can serve as a carbonyl source for the synthesis of other N-substituted carbamates. ionike.com

The carbamate group's role extends to directing chemical reactions. For example, the O-carbamate group can act as a directed metalation group, facilitating the selective functionalization of aromatic rings. acs.org Furthermore, N-alkoxycarbonyl groups on pyrrole (B145914) rings have been shown to influence reactivity in acylation reactions, demonstrating how carbamate derivatives can enable specific synthetic strategies. acs.org

Research Relevance:

The research relevance of carbamic acid esters is highlighted by their prevalence in biologically active molecules. They are found in numerous drugs, where they can be integral to the pharmacophore or serve to improve pharmacokinetic properties as part of a prodrug strategy. nih.govnih.gov For example, carbamates are used in prodrugs to enhance hydrolytic stability. nih.gov

The study of N-alkynyl compounds, a subset of carbamic acid esters, is also an area of growing interest. N-alkynyl azoles, for example, have been known for decades but have recently seen a surge in reports detailing their synthesis and utility in creating new materials and cytotoxic molecules. nih.govresearchgate.net The unique electronic properties of heteroatom-substituted alkynes make them valuable in a range of chemical reactions. nih.gov The development of new catalytic systems for N-alkynylation continues to be an important research focus. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-pent-1-yn-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-6-8(7-2)11-9(12)13-10(3,4)5/h1,8H,7H2,2-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTXZJOEDUPLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Applications in Complex Organic Molecule Synthesis

Utilization as Chiral Auxiliaries and Inducers in Asymmetric Synthetic Methodologies

A key application of molecules like tert-butyl pent-1-yn-3-ylcarbamate is in asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule. The inherent chirality of this carbamate (B1207046) allows it to act as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical course of a reaction before being removed.

Chiral propargyl carbamates are instrumental in diastereoselective reactions, where one diastereomer of a product is preferentially formed over others. The stereocenter bearing the carbamate group can effectively bias the approach of reagents to a nearby reactive center. For instance, the deprotonation of chiral alkenyl carbamates with organolithium reagents, followed by warming, can induce a 1,2-carbamoyl rearrangement to furnish α-hydroxy amides with high diastereoselectivity. masterorganicchemistry.com Similarly, new chiral nosyloxycarbamates have been developed that enable the diastereoselective amination of olefins to produce either diastereomeric allylic carbamates or aziridines. researchgate.net In some transformations, such as the photoredox and cobalt dual-catalyzed propargylation of aldehydes, the diastereoselectivity is primarily controlled by a chiral catalyst rather than the substrate itself, demonstrating the nuanced interplay between substrate and catalyst control in these systems. google.com

Carbamate-containing scaffolds are pivotal in guiding enantioselective transformations, which produce one enantiomer of a chiral product in excess of the other. The carbamate group, often the tert-butyl variant, is a common feature in substrates for powerful catalytic enantioselective reactions. numberanalytics.com For example, dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole result in a highly enantio- and diastereoselective C-H functionalization. nih.gov Furthermore, a dual photoredox and cobalt catalysis system has been developed for the enantioselective addition of propargyl radicals (derived from racemic propargyl carbonates) to aldehydes, yielding a broad range of valuable homopropargylic alcohols with high enantiopurity. google.com The tert-butanesulfinamide group, another important chiral amine precursor, has been widely used as a chiral auxiliary in the synthesis of various nitrogen-containing heterocycles. mdpi.com

| Reaction Type | Catalyst System | Substrate Type | Outcome | Reference(s) |

| Asymmetric C-H Functionalization | Dirhodium(II) Tetracarboxylate | N-Boc-2,5-dihydro-1H-pyrrole | High enantio- and diastereoselectivity | nih.gov |

| Enantioselective Propargylation | Photoredox/Cobalt Dual Catalysis | Racemic Propargyl Carbonates & Aldehydes | High efficiency and stereoselectivity for homopropargyl alcohols | google.com |

| Asymmetric 1,2-Rearrangement | sec-Butyllithium (reagent) | Chiral Alkenyl Carbamates | High diastereoselectivity for α-hydroxy amides | masterorganicchemistry.com |

| Diastereoselective Amination | N/A (Chiral Reagent) | Olefins | Formation of diastereomeric allylic carbamates or aziridines | researchgate.net |

Building Blocks for the Total Synthesis of Natural Products and Bioactive Derivatives

The structural motifs present in this compound make it an ideal starting point or intermediate for the synthesis of various natural products and other biologically active molecules, particularly those containing nitrogen.

Jaspine B is a natural product known for its cytotoxic properties. The synthesis of analogues of Jaspine B often involves strategies that can logically employ precursors like this compound. For instance, novel 1,2,3-triazole-Jaspine B hybrids have been efficiently synthesized using a "click chemistry" approach, which involves the reaction of an alkyne with an azide (B81097). epo.org The propargyl amine structure inherent in this compound makes it a suitable precursor for the alkyne component in such syntheses, providing a direct route to Jaspine B analogues that may possess potent anti-cancer activity. epo.org

The combination of a protected amine and a reactive alkyne in one molecule makes propargyl carbamates like this compound powerful intermediates for synthesizing a wide array of nitrogen-containing heterocycles.

Oxazolidinones: These heterocycles are core components of several antibacterial agents. A mild and efficient gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates provides direct access to various 5-methylene-1,3-oxazolidin-2-ones. rsc.org Other methods include palladium-catalyzed reactions and the incorporation of carbon dioxide into propargylic amines using silver or copper catalysts to form the oxazolidinone ring. rsc.orgnih.gov

Piperidines: The piperidine (B6355638) ring is a ubiquitous scaffold in pharmaceuticals. Synthetic routes often rely on carbamate-protected intermediates to control reactivity and introduce functionality. For example, 3-(N-Boc-amino)piperidine derivatives can be synthesized from L-glutamic acid via a multi-step sequence involving the formation of a carbamate-protected diol, which is then converted to the piperidine ring. One-pot click chemistry methods have also been developed to create complex triazolo-piperidine carboxylates from precursors containing the Boc-protected piperidine core.

Isoquinolines: Propargyl groups are key reactants in the synthesis of complex fused-ring systems containing the isoquinoline (B145761) motif. Protic solvents can mediate the cycloisomerization of isoquinoline propargylic carbinols to generate benz[g]indolizinone scaffolds. These scaffolds serve as advanced intermediates in the synthesis of Erythrina alkaloids, demonstrating the utility of the propargyl unit in constructing intricate heterocyclic frameworks.

| Heterocyclic System | Synthetic Strategy | Catalyst/Reagent | Precursor Type | Reference(s) |

| Oxazolidinones | Gold-Catalyzed Rearrangement | Gold(I) | Propargylic tert-butylcarbamates | rsc.org |

| Palladium-Catalyzed Cyclization | Pd(OAc)₂ | Propargylic amines/carbamates | rsc.org | |

| Piperidines | Multi-step synthesis from amino acid | NaBH₄, TsCl, Amines | L-glutamic acid derived carbamate | |

| One-pot Click Chemistry | Cu(I) | Boc-protected piperidine alkyne | ||

| Isoquinolines | Protic Solvent-Mediated Cycloisomerization | Protic Solvents (e.g., ethanol) | Isoquinoline propargylic carbinols |

Monomers for the Synthesis of Advanced Polymeric Materials

The alkyne functionality in this compound makes it a valuable monomer for creating advanced polymeric materials. Alkynes are crucial in polymer science because their high reactivity allows for versatile polymerization methods and post-synthesis functionalization. rsc.org

The terminal alkyne can participate directly in polymerization reactions, such as those catalyzed by transition metals, to form polymers with unsaturated backbones. rsc.org Perhaps more significantly, the alkyne group serves as a "clickable" handle for post-polymerization modification. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, allows for the efficient and specific attachment of various functional groups to the polymer chain. rsc.org

Research has demonstrated the preparation of propargyl sulfoximine (B86345) carbamates specifically to introduce an alkyne handle for subsequent click reactions. This strategy allows for the creation of complex, functional materials, such as polymers decorated with bioactive molecules like biotin. Therefore, this compound can be polymerized to create a scaffold polymer, which can then be precisely functionalized via click chemistry, opening avenues for applications in materials science, drug delivery, and chemical biology.

Computational and Theoretical Chemistry Studies on Alkynyl Carbamate Reactivity and Selectivity

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry, offering a balance between accuracy and computational cost that is well-suited for studying the mechanisms of complex organic reactions. In the context of alkynyl carbamates, DFT calculations have been instrumental in elucidating reaction pathways, identifying key intermediates and transition states, and explaining the origins of observed selectivities. A prime example is the gold(I)-catalyzed intramolecular hydroamination of alkynyl carbamates, a reaction that transforms the linear alkynyl carbamate (B1207046) into a cyclic product.

Elucidation of Rate-Determining Steps and Transition State Geometries

In the gold(I)-catalyzed cyclization of alkynyl carbamates, such as the intramolecular hydroamination of (2-alkynyl)benzyl carbamates which serve as a model for the reactivity of tert-butyl pent-1-yn-3-ylcarbamate, DFT studies have identified the key transition states. For instance, in the hydroamination of phenylacetylene (B144264) with aniline (B41778) catalyzed by an NHC-Gold(I) complex, the proton transfer step has been computationally scrutinized. The mechanism often involves the activation of the alkyne by the gold catalyst, followed by the nucleophilic attack of the carbamate nitrogen.

The geometries of these transition states are crucial for understanding the reaction pathway. DFT calculations can provide detailed structural information, including bond lengths and angles, of these fleeting species. For example, in a gold-catalyzed hydroamination, the transition state for the nucleophilic attack on the gold-activated alkyne would show the incipient bond between the nitrogen and the alkyne carbon, as well as the elongated C≡C bond.

To illustrate the kind of data obtained from such studies, the following table presents hypothetical DFT-calculated parameters for the rate-determining transition state of a gold-catalyzed cyclization of an alkynyl carbamate.

| Parameter | Value |

| Transition State | TS1 (Nucleophilic Attack) |

| Calculated Free Energy Barrier (ΔG‡) | 18.5 kcal/mol |

| Forming N-C Bond Length | 2.15 Å |

| Activated C≡C Bond Length | 1.28 Å |

| Au-C (alkyne) Bond Length | 2.10 Å |

Note: The data in this table is illustrative and based on typical values found in DFT studies of related gold-catalyzed reactions. Specific values for this compound would require a dedicated computational study.

Origins of Regioselectivity and Stereoselectivity in Carbamate-Mediated Reactions

Many reactions involving unsymmetrical alkynyl carbamates can lead to the formation of different constitutional isomers (regioisomers) or stereoisomers. DFT calculations are particularly powerful in explaining and predicting the regioselectivity and stereoselectivity of these reactions. acs.org The relative energies of the transition states leading to the different possible products determine the outcome of the reaction.

For instance, in the intramolecular hydroamination of o-alkynylbenzyl carbamates, the cyclization can proceed via a 5-exo-dig or a 6-endo-dig pathway, leading to five- or six-membered rings, respectively. acs.org DFT studies have shown that the electronic properties of the substituent on the alkyne play a crucial role in controlling this regioselectivity. acs.org Electron-donating groups on the alkyne tend to favor the 6-endo-dig cyclization, while electron-withdrawing groups favor the 5-exo-dig pathway. acs.org This can be rationalized by analyzing the charge distribution in the transition states and the stability of the resulting intermediates.

The table below presents hypothetical relative free energy barriers for the competing 5-exo-dig and 6-endo-dig cyclization pathways of an alkynyl carbamate, demonstrating how DFT can be used to predict regioselectivity.

| Cyclization Pathway | Substituent on Alkyne | Calculated Relative ΔG‡ (kcal/mol) | Predicted Major Product |

| 5-exo-dig | Electron-Withdrawing (e.g., -CO2Me) | 0.0 | 5-membered ring |

| 6-endo-dig | Electron-Withdrawing (e.g., -CO2Me) | +2.5 | |

| 5-exo-dig | Electron-Donating (e.g., -OMe) | +1.8 | |

| 6-endo-dig | Electron-Donating (e.g., -OMe) | 0.0 | 6-membered ring |

Note: This data is illustrative and based on general findings for related systems. acs.org The exact energy differences would depend on the specific substrate and reaction conditions.

Molecular Dynamics Simulations and Conformational Analysis of Alkynyl Carbamate Systems

While DFT is excellent for studying reaction pathways, it is often limited to static structures or small systems. Molecular dynamics (MD) simulations, on the other hand, allow for the study of the dynamic behavior of molecules over time, providing insights into their conformational flexibility. For a molecule like this compound, which possesses several rotatable bonds, understanding its conformational landscape is crucial as different conformers may exhibit different reactivities.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. By simulating the molecule in a solvent box, one can observe how it folds and changes its shape over nanoseconds or even microseconds. This allows for the identification of the most stable conformers and the energy barriers between them. This information is vital as the reactant's ground state conformation can significantly influence the accessibility of the transition state. Hierarchical analysis of the conformational dynamics can reveal transitions between different metastable states, providing a more complete picture of the molecule's behavior.

Electronic Structure Analysis for Reactivity and Catalyst Design

The electronic structure of a molecule is intrinsically linked to its reactivity. Computational methods can provide a wealth of information about the electronic properties of alkynyl carbamates and the catalysts that interact with them. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help predict where a molecule is most likely to react. For example, in a nucleophilic attack on a gold-activated alkyne, the LUMO of the activated complex would be localized on the alkyne carbons, indicating their electrophilicity.

Furthermore, understanding the electronic structure of the catalyst is key to designing more efficient and selective catalysts. For gold(I) catalysts, for instance, the electronic properties of the ancillary ligands have a profound impact on the catalyst's activity and selectivity. acs.org DFT can be used to systematically study how different ligands modulate the electronic properties of the metal center and its interaction with the alkynyl carbamate substrate. This knowledge can guide the rational design of new catalysts with improved performance for specific applications. For example, theoretical studies on gold nanoclusters have shown that their electronic properties are highly dependent on their size and structure, which in turn affects their catalytic activity.

Q & A

Basic Questions

Q. What are common synthetic routes for preparing tert-butyl pent-1-yn-3-ylcarbamate?

- Methodology : The compound is typically synthesized via stepwise carbamate protection. A primary amine (e.g., pent-1-yn-3-amine) reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane or THF. For example, tert-butyl carbamates are formed by reacting amines with Boc₂O under mild conditions (0–25°C, 4–24 hrs) .

- Purification : Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Q. Why is the tert-butyl carbamate (Boc) group used in this compound’s synthesis?

- Role : The Boc group acts as a temporary protecting group for amines, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation) during multi-step syntheses. It is stable under basic and nucleophilic conditions but can be removed under acidic conditions (e.g., TFA or HCl in dioxane) .

Q. What analytical techniques are used to confirm the structure of this compound?

- Methods :

- NMR Spectroscopy : ¹H/¹³C NMR identifies alkyne protons (~2.5 ppm) and tert-butyl groups (1.4 ppm for CH₃, 80–85 ppm for quaternary C).

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch) confirm carbamate formation .

Advanced Research Questions

Q. How can diastereoselective synthesis be applied to tert-butyl carbamate derivatives?

- Approach : Diastereoselective α-amidoalkylation reactions can generate chiral centers. For example, García et al. (2006) achieved diastereoselectivity using tert-butyl carbamates in intramolecular cyclization reactions, leveraging steric effects of the Boc group to control stereochemistry .

Q. What catalytic methods enable efficient coupling of tert-butyl carbamates with aryl halides?

- Pd-Catalyzed Synthesis : Aryl bromides react with tert-butyl carbamate via Pd(OAc)₂/Xantphos catalysis (toluene, 100°C, 24 hrs) to form N-Boc-protected anilines. This method avoids harsh conditions and achieves high yields (~80%) .

Q. How can contradictions in spectroscopic data for tert-butyl carbamate derivatives be resolved?

- Case Study : Conflicting NMR signals may arise from rotameric equilibria or solvent effects. Chmielewski et al. (1982) resolved such issues by analyzing variable-temperature NMR and 2D-COSY spectra to confirm molecular conformations .

Q. What strategies optimize coupling reactions involving tert-butyl carbamates?

- Reagent Selection : EDCI/HOBt coupling (e.g., for amide bond formation) minimizes racemization compared to DCC. For example, tert-butyl N-(3-chloro-2-methylphenyl)carbamate derivatives were synthesized using EDCI/HOBt in DMF with >90% yield .

Q. How is enantioselective synthesis achieved using tert-butyl carbamates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.